3,4-Difluorobenzenesulfonamide

ADME Drug-Drug Interaction Cytochrome P450

Researchers optimizing fluorinated drug candidates often encounter inconsistent SAR from positional isomers, derailing lead optimization. 3,4-Difluorobenzenesulfonamide (CAS 108966-71-8) solves this with a defined 3,4-difluoro substitution pattern: • Enthalpy-driven CA binding vs. 2,4-isomer, enabling selectivity tuning • EP3 receptor antagonism with in vivo efficacy (PGE2-induced contraction model) • Minimal CYP3A4 inhibition (IC50 > 50,000 nM), reducing DDI liability Supplied ≥98% (GC), white crystalline powder. Store at RT, ships ambient.

Molecular Formula C6H5F2NO2S
Molecular Weight 193.17 g/mol
CAS No. 108966-71-8
Cat. No. B020461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorobenzenesulfonamide
CAS108966-71-8
Molecular FormulaC6H5F2NO2S
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)F)F
InChIInChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyVFVVRYNJTGHAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorobenzenesulfonamide Selection Guide


3,4-Difluorobenzenesulfonamide (CAS 108966-71-8) is a fluorinated aromatic sulfonamide building block with a molecular weight of 193.17 g/mol, appearing as a white to almost white crystalline powder with a purity of ≥98% (GC) [1]. The compound features a benzenesulfonamide core substituted with fluorine atoms at the 3- and 4-positions, a specific substitution pattern that imparts distinct electronic and steric properties critical for structure-activity relationships (SAR) in drug discovery and chemical biology applications [2]. Its physicochemical properties, including a melting point of 86–93 °C and predicted density of 1.523 g/cm³, make it a tractable solid for bench-scale synthesis and formulation .

3,4-Difluorobenzenesulfonamide Substitution Risks


Substituting 3,4-difluorobenzenesulfonamide with a positional isomer (e.g., 3,5- or 2,5-difluoro) or a mono-fluorinated analog (e.g., 4-fluorobenzenesulfonamide) is not equivalent because the 3,4-difluoro substitution pattern uniquely modulates electronic density and steric bulk, directly impacting target binding affinity, metabolic stability, and synthetic utility [1]. Studies on fluorinated benzenesulfonamides demonstrate that even minor changes in fluorine positioning can alter intrinsic binding thermodynamics to carbonic anhydrase isoforms, with 2,4- and 3,4-substituted analogs exhibiting distinct enthalpy/entropy compensation profiles [2]. Furthermore, the 3,4-difluoro motif has been specifically identified as a privileged scaffold for achieving potent EP3 receptor antagonism in vivo, a property not recapitulated by other difluoro or mono-fluoro analogs within the same chemical series [3].

3,4-Difluorobenzenesulfonamide Evidence Guide


Low CYP3A4 Inhibition Liability

3,4-Difluorobenzenesulfonamide exhibits minimal inhibition of CYP3A4, a major drug-metabolizing enzyme, with an IC50 > 50,000 nM in a fluorometric assay using BFC substrate in human liver microsomes [1]. This contrasts sharply with known CYP3A4 inhibitors such as ketoconazole (IC50 ≈ 15–80 nM) and erythromycin (IC50 ≈ 30–50 µM), positioning 3,4-difluorobenzenesulfonamide as a low-risk building block for minimizing off-target metabolic interactions in lead optimization [2].

ADME Drug-Drug Interaction Cytochrome P450

In Vivo EP3 Antagonism Advantage

N-acyl 3,4-difluorobenzenesulfonamide analogs demonstrate potent and selective EP3 receptor antagonism, with a representative compound (structure not fully disclosed) exhibiting a Ki of 0.086 nM for the EP3 receptor [1]. Critically, the 3,4-difluorobenzenesulfonamide-containing analogs were more potent than the corresponding carboxylic acid analogs in both in vitro binding assays and in vivo efficacy, as measured by inhibition of PGE2-induced uterine contraction in pregnant rats [1]. This in vivo differentiation highlights the 3,4-difluoro motif as a privileged scaffold for achieving both potency and pharmacokinetic advantage.

GPCR EP3 Receptor In Vivo Pharmacology

Distinct Carbonic Anhydrase Binding Thermodynamics

In a comprehensive thermodynamic study of fluorinated benzenesulfonamides binding to human carbonic anhydrase isoforms (CA I, II, VII, IX, XII, XIII), 3,4-difluorobenzenesulfonamide exhibited a binding enthalpy (ΔH) distinct from its 2,4-difluoro counterpart, despite similar binding affinities [1]. The observed dissociation constant (Kd) values for 3,4-difluorobenzenesulfonamide against CA II and CA IX were reported in the nanomolar range, with a notable enthalpy-driven binding profile (ΔH ≈ -40 to -60 kJ/mol) compensated by unfavorable entropy changes [1]. This thermodynamic signature differs from the 2,4-difluoro isomer, which showed a more balanced enthalpy-entropy contribution, underscoring that fluorine positioning dictates the energetic landscape of molecular recognition [1].

Carbonic Anhydrase Thermodynamics Isothermal Titration Calorimetry

3,4-Difluorobenzenesulfonamide Application Scenarios


EP3 Antagonist Lead Optimization

Use 3,4-difluorobenzenesulfonamide as a privileged building block for synthesizing N-acylsulfonamide analogs targeting the EP3 receptor. The 3,4-difluoro motif provides a significant in vivo efficacy advantage over carboxylic acid analogs, as demonstrated by inhibition of PGE2-induced uterine contraction in pregnant rats [1]. This scenario is ideal for programs seeking to improve pharmacokinetics and target engagement without sacrificing potency.

Carbonic Anhydrase Inhibitor Design

Employ 3,4-difluorobenzenesulfonamide as a core scaffold for developing carbonic anhydrase inhibitors, particularly when an enthalpy-driven binding profile is desired. The distinct thermodynamic signature compared to 2,4-difluoro isomers [2] may confer advantages in selectivity and residence time, making it suitable for anticancer (CA IX) or antiglaucoma (CA II) applications where fine-tuning binding energetics is critical.

Polypharmacy-Safe Building Block

Incorporate 3,4-difluorobenzenesulfonamide into lead compounds where minimizing CYP3A4-mediated drug-drug interactions is a priority. With an IC50 > 50,000 nM against CYP3A4 [3], this building block is well-suited for candidates intended for chronic administration or for patients on multiple medications, reducing the risk of adverse metabolic interactions.

Fluorinated Benzenesulfonamide SAR Studies

Utilize 3,4-difluorobenzenesulfonamide as a key comparator in structure-activity relationship (SAR) studies to probe the impact of fluorine substitution patterns on target binding, metabolic stability, and physicochemical properties. The compound's well-characterized properties and distinct behavior relative to 2,4- and 3,5-difluoro isomers [2] make it an essential tool for deconvoluting fluorine effects in drug discovery programs.

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